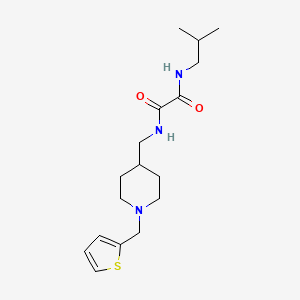
N1-isobutyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-isobutyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a piperidine ring, and an oxalamide group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N1-isobutyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the thiophene derivative and the piperidine derivative. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final product. Common reagents include strong bases, such as sodium hydride, and coupling agents like carbodiimides.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process is optimized to maximize yield and minimize by-products. Purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
化学反応の分析
Types of Reactions: N1-isobutyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are facilitated by strong nucleophiles and suitable solvents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
科学的研究の応用
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules
Biology: In biological research, N1-isobutyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential therapeutic effects. It may be used in the treatment of various diseases, depending on its biological activity and safety profile.
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in material science and other industrial processes.
作用機序
The mechanism by which N1-isobutyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism depends on the specific application and the biological system in which it is used.
類似化合物との比較
N1,N2-Bis(thiophen-2-ylmethyl)oxalamide
N1-isobutyl-N2-((1-(benzyl)piperidin-4-yl)methyl)oxalamide
N1-isobutyl-N2-((1-(phenylmethyl)piperidin-4-yl)methyl)oxalamide
Uniqueness: N1-isobutyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide stands out due to its thiophene ring, which imparts unique chemical and biological properties compared to its benzene or phenyl analogs
生物活性
N1-isobutyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide, with the CAS number 953141-07-6, is a synthetic compound that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings, including mechanisms of action, case studies, and comparative data.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C17H27N3O2S |
| Molecular Weight | 337.5 g/mol |
| Structure | Chemical Structure |
Antiviral Properties
This compound's analogs have been studied for their antiviral efficacy:
- HIV Inhibition : Analogous compounds have been identified as effective inhibitors of HIV entry, demonstrating low micromolar activity against both X4 and R5 strains of the virus. These compounds prevent viral entry without affecting later stages of the viral life cycle .
- Mechanistic Insights : Studies suggest that these compounds inhibit the binding of HIV envelope glycoprotein gp120 to CD4 receptors on host cells, which is crucial for viral entry .
Neuropharmacological Effects
Given the presence of the piperidine ring, there is potential for neuropharmacological activity. Piperidine derivatives have been explored for their effects on neurotransmitter systems, particularly in modulating dopaminergic and serotonergic pathways. This could imply possible applications in treating neurological disorders or as psychoactive agents.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| NBD-556 | Piperidine-based oxalamide | HIV entry inhibitor |
| NBD-557 | Similar structural framework | Potent against HIV strains |
| N1-(2-methoxyethyl)-N2... | Contains methoxyethyl group; no thiophen | Potential neuroactive agent |
特性
IUPAC Name |
N'-(2-methylpropyl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2S/c1-13(2)10-18-16(21)17(22)19-11-14-5-7-20(8-6-14)12-15-4-3-9-23-15/h3-4,9,13-14H,5-8,10-12H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQAPYOMBRWYDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC1CCN(CC1)CC2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













